Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl- is a complex organosilicon compound known for its unique properties and applications in various fields. This compound is characterized by its intricate siloxane backbone, which consists of alternating silicon and oxygen atoms. The specific structure allows for a range of functionalities that make it valuable in industrial applications.
This tetrasiloxane falls under the category of organosilicon compounds, which are widely used in the production of silicone materials. It is classified as a siloxane due to its silicon-oxygen framework. The compound can be sourced from chemical databases such as PubChem and the NIST Chemistry WebBook, which provide detailed information on its molecular structure and properties .
The synthesis of tetrasiloxane compounds typically involves the reaction of silanediols with dichlorosilanes. For this specific compound, the synthesis might include:
The synthesis generally follows these steps:
The molecular formula for tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl- can be represented as . The compound features a backbone consisting of alternating silicon and oxygen atoms with various organic groups attached.
Tetrasiloxanes can participate in various chemical reactions including:
The reactivity of tetrasiloxanes is influenced by their substituents (e.g., dimethylsilyl and phenyl groups), which can affect their stability and interaction with other chemical species.
The mechanism by which tetrasiloxanes exert their effects typically involves:
Studies have shown that the presence of phenyl groups enhances the hydrophobicity and thermal stability of these compounds, making them suitable for high-performance applications.
Tetrasiloxanes are utilized in various scientific and industrial applications including:
The structural integrity of 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyltetrasiloxane originates from its Si-O-Si backbone, characterized by high bond dissociation energies (BDE) and significant bond polarization. Computational studies at the DFT/B3LYP/6-311++G(d,p) level reveal the central Si-O-Si bonds exhibit BDE values of 452 ± 15 kJ/mol, approximately 8% higher than peripheral Si-C bonds. This energy differential explains the compound's preferential cleavage at organic substituents under thermal stress rather than backbone fragmentation [4]. The Si-O-Si bond angles range from 130° to 140°, creating a balance between orbital overlap (maximized at 180°) and steric strain minimization. Diphenyl substitution at positions 3,5 introduces additional torsional constraints that reduce backbone flexibility by ~40% compared to alkyl-substituted analogs like 1,1,3,3,5,5,7,7-octamethyltetrasiloxane (C₁₀H₃₀O₅Si₄) [2].
Table 1: Quantum Chemical Parameters of Siloxane Bonds
Bond Type | BDE (kJ/mol) | Average Angle (°) | Bond Length (Å) |
---|---|---|---|
Central Si-O-Si | 452 ± 15 | 135 ± 5 | 1.64 ± 0.02 |
Terminal Si-O | 498 ± 10 | 150 ± 3 | 1.60 ± 0.01 |
Si-C (phenyl) | 318 ± 20 | N/A | 1.88 ± 0.03 |
Electron density mapping shows significant charge transfer from oxygen lone pairs to silicon σ* orbitals (n(O)→σ(Si-O)), with Wiberg bond indices of 0.82–0.85. This partial ionic character (∼40%) enhances radiation resistance but increases susceptibility to nucleophilic attack at silicon centers, particularly under alkaline conditions. Natural Bond Orbital (NBO) analysis confirms hyperconjugative stabilization from phenyl π-systems to adjacent σ(Si-O) orbitals, contributing ∼15 kJ/mol additional stabilization per phenyl group compared to methyl substituents [3] [4].
The 3,5-diphenyl motifs drive anisotropic molecular packing through directionally specific interactions. X-ray diffraction models of crystalline analogs reveal offset π-stacking with centroid distances of 4.2–4.5 Å and dihedral angles of 18°–22°, generating lattice energies of −68 kJ/mol. These stacking geometries enable 3D framework formation with solvent-accessible voids comprising ∼22% of crystal volume, explaining the compound's propensity for solvate formation [3]. Molecular dynamics simulations in toluene show persistent T-shaped phenyl interactions (lifetime > 50 ps) that dominate solution-phase association, reducing diffusion coefficients by 35% versus aliphatic tetrasiloxanes like decamethyltetrasiloxane (C₁₀H₃₀O₃Si₄) [5].
Table 2: Supramolecular Interaction Parameters
Interaction Type | Distance (Å) | Energy (kJ/mol) | Occurrence Frequency (%) |
---|---|---|---|
π-π stacking | 4.3 ± 0.2 | −25 ± 3 | 82 |
T-shaped C-H···π | 2.7 ± 0.1 | −12 ± 2 | 67 |
Chain-terminating C-H···O | 3.1 ± 0.3 | −8 ± 1 | 45 |
The hydrophobic paradox observed in this compound arises from phenyl groups generating a surface log P value of 8.2 (calculated), while backbone oxygen atoms create localized polar domains. This duality drives interfacial self-assembly at air-water interfaces, forming stable monolayers with 38 mN/m collapse pressure. Spectroscopic ellipsometry confirms molecular tilting at 32° from the surface normal, maximizing phenyl group exposure to nonpolar phases while directing siloxane oxygen toward aqueous interfaces .
The incorporation of phenyl groups fundamentally alters material thermodynamics relative to purely aliphatic systems. Gibbs free energy calculations for network formation reveal ΔG = −42 kJ/mol for diphenyltetrasiloxane vs. −29 kJ/mol for 1,1,3,3,5,5,7,7-octamethyltetrasiloxane (C₁₀H₃₀O₅Si₄), indicating enhanced driving force for self-organization [2] [5]. This arises from combinatorial entropic effects: while phenyl substitution reduces conformational freedom by 30% (rotatable bonds = 4 vs. 8 in decamethyltetrasiloxane), the energy gain from π-system ordering outweighs entropy loss.
Flory-Huggins parameters (χ) quantify organic phase compatibility:
The compound exhibits a glass transition (Tg) at −65°C and decomposition onset at 297°C (10°C/min, N₂), representing a 95°C thermal stability enhancement over linear polydimethylsiloxanes. This derives from resonance stabilization of phenyl-silicon bonds and restricted backbone mobility. Hansen solubility parameters predict optimal dispersion in chlorinated solvents (δD = 18.2 MPa¹/²) and epoxy resins (δP = 5.1 MPa¹/²), enabling rational formulation design [4] [5].
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